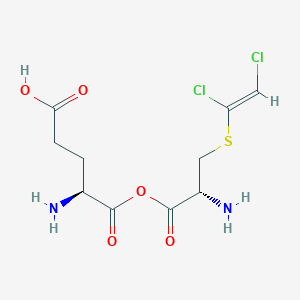
Glutamyl-S-(1,2-dichlorovinyl)cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glutamyl-S-(1,2-dichlorovinyl)cysteine (DCVC) is a toxic metabolite of the industrial chemical trichloroethylene (TCE). DCVC has been shown to have harmful effects on human health, including liver and kidney damage, as well as an increased risk of cancer. Despite its toxicity, DCVC has been widely studied in scientific research, particularly in the areas of toxicology and biochemistry.
Mécanisme D'action
Glutamyl-S-(1,2-dichlorovinyl)cysteine exerts its toxic effects by binding to proteins in the liver and kidney, leading to oxidative stress and cell damage. It has been shown to inhibit the activity of GST enzymes, which are responsible for the detoxification of a wide range of xenobiotics in the body.
Biochemical and Physiological Effects:
Glutamyl-S-(1,2-dichlorovinyl)cysteine has been shown to have a range of biochemical and physiological effects on the body. It has been shown to cause liver and kidney damage, as well as an increased risk of cancer. Glutamyl-S-(1,2-dichlorovinyl)cysteine has also been shown to induce oxidative stress and inflammation, which can lead to cell damage and dysfunction.
Avantages Et Limitations Des Expériences En Laboratoire
Glutamyl-S-(1,2-dichlorovinyl)cysteine has been widely used as a tool in scientific research, particularly in the areas of toxicology and biochemistry. Its ability to inhibit GST enzymes has made it a useful tool for studying the role of these enzymes in detoxification pathways. However, its toxicity limits its use in certain experimental models, particularly in vivo studies.
Orientations Futures
There are several future directions for research on Glutamyl-S-(1,2-dichlorovinyl)cysteine. One area of interest is the development of new therapies to mitigate the toxic effects of Glutamyl-S-(1,2-dichlorovinyl)cysteine on the body. Another area of interest is the development of new tools and techniques to study the mechanism of action of GST enzymes and their role in detoxification pathways. Finally, further research is needed to better understand the long-term effects of Glutamyl-S-(1,2-dichlorovinyl)cysteine exposure on human health.
Méthodes De Synthèse
Glutamyl-S-(1,2-dichlorovinyl)cysteine is synthesized through the metabolism of TCE in the liver. TCE is converted to chloral hydrate, which is then metabolized to Glutamyl-S-(1,2-dichlorovinyl)cysteine. The formation of Glutamyl-S-(1,2-dichlorovinyl)cysteine is dependent on the activity of the enzyme glutathione S-transferase (GST), which catalyzes the conjugation of glutathione with Glutamyl-S-(1,2-dichlorovinyl)cysteine.
Applications De Recherche Scientifique
Glutamyl-S-(1,2-dichlorovinyl)cysteine has been extensively studied in scientific research, particularly in the areas of toxicology and biochemistry. Its toxicity has been studied in animal models, as well as in vitro studies using cell lines. Glutamyl-S-(1,2-dichlorovinyl)cysteine has also been used as a tool to study the mechanism of action of GST enzymes and their role in detoxification pathways.
Propriétés
Numéro CAS |
142678-05-5 |
|---|---|
Nom du produit |
Glutamyl-S-(1,2-dichlorovinyl)cysteine |
Formule moléculaire |
C10H14Cl2N2O5S |
Poids moléculaire |
345.2 g/mol |
Nom IUPAC |
(4S)-4-amino-5-[(2R)-2-amino-3-[(Z)-1,2-dichloroethenyl]sulfanylpropanoyl]oxy-5-oxopentanoic acid |
InChI |
InChI=1S/C10H14Cl2N2O5S/c11-3-7(12)20-4-6(14)10(18)19-9(17)5(13)1-2-8(15)16/h3,5-6H,1-2,4,13-14H2,(H,15,16)/b7-3+/t5-,6-/m0/s1 |
Clé InChI |
MNMCREGVBDLIDT-ZKNKFSEWSA-N |
SMILES isomérique |
C(CC(=O)O)[C@@H](C(=O)OC(=O)[C@H](CS/C(=C/Cl)/Cl)N)N |
SMILES |
C(CC(=O)O)C(C(=O)OC(=O)C(CSC(=CCl)Cl)N)N |
SMILES canonique |
C(CC(=O)O)C(C(=O)OC(=O)C(CSC(=CCl)Cl)N)N |
Synonymes |
glutamyl-S-(1,2-dichlorovinyl)cysteine L-gamma-Glu-L-DCVC L-gamma-glutamyl-S-(1,2-dichlorovinyl)-L-cysteine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




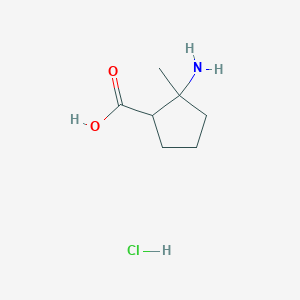
![3-fluoro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234608.png)

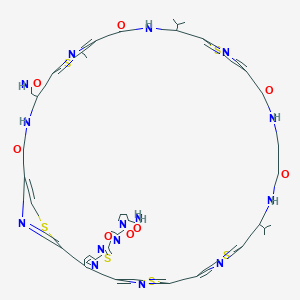

![Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B234641.png)
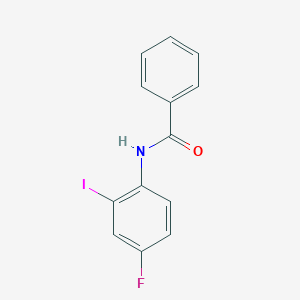
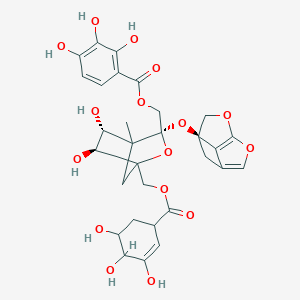
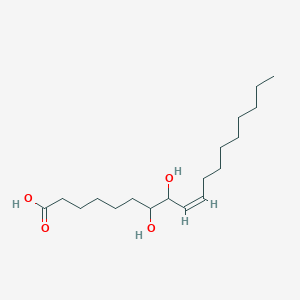
![N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-methylbenzamide](/img/structure/B234692.png)
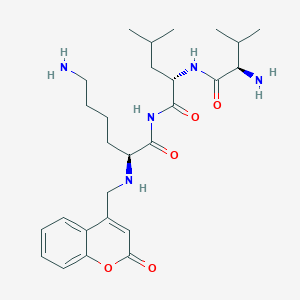
![N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B234698.png)
![[21,24-Diacetyloxy-20-(acetyloxymethyl)-19-benzoyloxy-22,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B234702.png)